Product packaging for Agglomerin A(Cat. No.:CAS No. 125620-70-4)

Agglomerin A

Cat. No.: B590502
CAS No.: 125620-70-4
M. Wt: 266.337
InChI Key: YFNGFFUIVKWQHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Agglomerin A is a bacterial natural product identified as a metabolite of Pantoea agglomerans and belongs to the class of tetronate antibiotics . This compound is characterized as a 2-acyl-4-ylidenetetronic acid with a specific decanoyl chain substitution, and its chromophore exhibits tautomerism in solution . The common structure for this compound, B, C, and D is consistent, with members of the agglomerin family differing only in the composition of the acyl chain attached to the tetronate ring . This compound possesses notable antibiotic activity, demonstrating effectiveness against a variety of anaerobic bacteria and exhibiting weaker activity against aerobic bacteria in vitro . Its biosynthetic gene cluster is approximately 12 kb in size and codes for seven open reading frames . The biosynthesis involves a FabH-like ketosynthase (Agg1) that joins glyceryl-S-ACP and a 3-oxoacyl-CoA thioester, followed by an unusual acetylation-elimination step catalyzed by Agg4 and Agg5 to generate the exocyclic double bond . As a tetronate, this compound is part of a larger family of pharmacologically active natural products known for their structural diversity and potent bioactivities . This product is intended for research purposes only, strictly for use in laboratory settings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H22O4 B590502 Agglomerin A CAS No. 125620-70-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

125620-70-4

Molecular Formula

C15H22O4

Molecular Weight

266.337

IUPAC Name

3-decanoyl-4-hydroxy-5-methylidenefuran-2-one

InChI

InChI=1S/C15H22O4/c1-3-4-5-6-7-8-9-10-12(16)13-14(17)11(2)19-15(13)18/h17H,2-10H2,1H3

InChI Key

YFNGFFUIVKWQHE-UHFFFAOYSA-N

SMILES

CCCCCCCCCC(=O)C1=C(C(=C)OC1=O)O

Synonyms

agglomerin A

Origin of Product

United States

Sources, Isolation, and Purification Methodologies of Agglomerin a

The journey of Agglomerin A from a natural product to a purified compound involves several critical stages, from identifying its microbial producers to employing advanced separation techniques.

Natural Occurrence and Microbial Producers of this compound

This compound is a bacterial natural product, first identified as a metabolite of Pantoea agglomerans. wikipedia.org This bacterium, formerly known as Enterobacter agglomerans or Erwinia herbicola, is a Gram-negative bacterium belonging to the Erwiniaceae family. wikipedia.org It is a ubiquitous organism, commonly found on plant surfaces, in seeds, fruit, and even in the feces of animals and humans. wikipedia.org

The initial discovery of agglomerins came from a strain of Pantoea agglomerans isolated from river water in Kobe, Japan, in 1989. wikipedia.org This bacterium is known to produce a variety of antibiotics, including herbicolin, pantocins, microcin, andrimid, and phenazine, in addition to the agglomerins. aaem.pl Pantoea agglomerans is also recognized for its role as a biocontrol agent against plant diseases, such as fire blight caused by Erwinia amylovora. wikipedia.org

This compound is the primary component of the agglomerin antibiotic complex, constituting approximately 38% of the mixture. It is followed by agglomerin B (30%), agglomerin C (24%), and agglomerin D (8%). wikipedia.org These variants differ in the composition of the acyl chain attached to the core tetronate ring structure. wikipedia.org

Table 1: Primary Bacterial Isolate of this compound

Bacterial Species Former Names Family Natural Habitat
Pantoea agglomeransEnterobacter agglomerans, Erwinia herbicolaErwiniaceaePlant surfaces, seeds, fruit, animal/human feces, river water

Cultivation and Fermentation Strategies for Agglomerin Production

Fermentation strategies can range from traditional methods like "one-factor-at-a-time" to more modern statistical and mathematical techniques for medium optimization. frontiersin.org The type and concentration of carbon and nitrogen sources in the culture medium play a crucial role in the biosynthesis of secondary metabolites like this compound. frontiersin.org

While specific, detailed fermentation protocols for maximizing this compound production are often proprietary, general principles of microbial fermentation apply. These include controlling parameters such as temperature, pH, aeration, and nutrient feed to maintain optimal conditions for bacterial growth and secondary metabolite production. Fermentation can be carried out in different modes, such as batch, fed-batch, or continuous culture, each with its own set of advantages and disadvantages for producing a specific biomolecule.

Advanced Methodologies for Isolation and Purification of this compound from Complex Matrices

Following fermentation, the next crucial step is the extraction and purification of this compound from the complex mixture of the fermentation broth.

Extraction Techniques from Fermentation Broth and Biological Samples

The initial step in isolating this compound involves separating it from the fermentation broth, which contains a multitude of other components, including bacterial cells, unused media constituents, and other metabolic byproducts. nih.gov Liquid-liquid extraction is a commonly employed method for recovering valuable compounds from fermentation broths. mdpi.comresearchgate.net This technique utilizes a solvent in which the target compound has a high solubility, allowing it to be separated from the aqueous broth.

For intracellularly produced compounds, the process may involve cell lysis to release the product before extraction. However, methods have also been developed for extracting intracellular proteins from whole fermentation broth without cell disruption, using water-miscible or partially water-miscible organic solvents. google.comgoogle.com Given that agglomerins are acidic in nature, their extraction can be facilitated by adjusting the pH of the broth to enhance their solubility in an organic solvent. nih.gov

Advanced Chromatographic and Other Separation/Purification Methods

After initial extraction, further purification is necessary to obtain this compound of high purity. Chromatography is a powerful and widely used technique for the separation and purification of biomolecules. Several chromatographic methods can be employed based on the physicochemical properties of this compound.

High-pressure liquid chromatography (HPLC) has been specifically mentioned as a technique used in the isolation and characterization of agglomerins. nih.gov This method separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase under high pressure, offering high resolution and efficiency.

Other chromatographic techniques that could be applicable include:

Ion-exchange chromatography , which separates molecules based on their net charge. Since agglomerins are acidic, anion-exchange chromatography could be a suitable method.

Gel filtration chromatography (also known as size-exclusion chromatography), separates molecules based on their size.

Hydrophobic interaction chromatography separates proteins and other molecules based on their hydrophobicity.

The final purified product, the sodium salt of this compound, is obtained as a colorless crystalline powder. nih.gov The success of the purification process is typically confirmed by analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to verify the structure and purity of the isolated compound. nih.gov

Structural Elucidation and Chemical Characterization of Agglomerin a and Analogues

Comprehensive Structural Elucidation of Agglomerin A

The definitive structure of this compound was established through meticulous analysis, relying on a suite of sophisticated spectroscopic and chemical methods.

The process of elucidating the structure of this compound and its analogues heavily relied on several spectroscopic techniques. onlineorganicchemistrytutor.com These methods provide detailed information about the molecule's atomic composition, connectivity, and three-dimensional arrangement. jchps.com

Key techniques employed include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H NMR and ¹³C NMR were instrumental in mapping the carbon-hydrogen framework of the molecule. nih.govonlineorganicchemistrytutor.com NMR data provides information on the chemical environment of individual atoms, allowing for the piecing together of the molecular structure. github.io

Mass Spectrometry (MS) : This technique was used to determine the molecular weight and elemental composition of the agglomerins. nih.gov For instance, the molecular formula for the sodium salt of this compound was determined to be C₁₅H₂₁O₄Na. nih.gov

Infrared (IR) Spectroscopy : IR spectroscopy helped to identify the presence of specific functional groups within the molecule, such as carbonyl (C=O) and hydroxyl (O-H) groups, which are characteristic features of the tetronate ring. onlineorganicchemistrytutor.com

Ultraviolet-Visible (UV-Vis) Spectroscopy : The agglomerins exhibit characteristic UV absorption maxima at 248 and 298 nm, which is indicative of their conjugated double bond system within the chromophore. nih.gov

Through the combined interpretation of data from these techniques, the complete structure of this compound was successfully determined. nih.govsemanticscholar.org

Spectroscopic analysis confirmed that this compound is a 3-acyl-4-hydroxy-5-methylidenefuran-2(5H)-one. wikipedia.orgnih.gov This structure consists of two main parts: a tetronic acid core and a decanoyl acyl side chain.

The tetronate core is a five-membered lactone (a cyclic ester) ring, specifically a 4-hydroxyfuran-2(5H)-one, which exists in tautomeric forms. nih.govbeilstein-journals.org This core is substituted with an exocyclic methylene (B1212753) group (=CH₂). wikipedia.orgrsc.org

The acyl chain attached at the C-3 position of the tetronate ring in this compound is a straight-chain decanoyl group. wikipedia.org This fatty acid-derived chain is a key feature that distinguishes it from other members of the agglomerin family. rsc.org

Application of Advanced Spectroscopic Techniques for Structure Determination

Structural Diversity within the Agglomerin Series (this compound, B, C, D)

The agglomerin series consists of four closely related compounds—A, B, C, and D—that share the same tetronate core but differ in the structure of their acyl side chains. nih.govfrontiersin.org

The primary structural difference among the agglomerins lies in the length and saturation of the hydrocarbon chain in the acyl group. nih.gov These variations arise from the incorporation of different fatty acid precursors during their biosynthesis. rsc.org

Compound Molecular Formula (as Na salt) Acyl Chain Structure
This compound C₁₅H₂₁O₄Nan-decanoyl
Agglomerin B C₁₇H₂₃O₄NaDodec-cis-5-enoyl
Agglomerin C C₁₇H₂₅O₄NaDodecanoyl
Agglomerin D C₁₉H₂₇O₄NaTetradec-cis-7-enoyl
Data sourced from multiple scientific publications. nih.gov

This compound belongs to the broader class of linear tetronates, which are characterized by a tetronic acid moiety with an attached linear carbon chain. rsc.orgresearchgate.net

RK-682 : Isolated from Streptomyces sp., RK-682 is structurally similar to the agglomerins. rsc.org The key difference is at the C-5 position of the tetronate ring. Instead of the exocyclic methylene group found in agglomerins, RK-682 possesses a hydroxymethyl group (-CH₂OH). rsc.orgbeilstein-journals.org Additionally, the acyl chain in RK-682 is typically longer than that of this compound. rsc.org

Acaterins : Isolated from Pseudomonas sp., acaterins also share the acyl-tetronate scaffold. rsc.org However, they differ from agglomerins in the length of the acyl chain and, more significantly, they lack the hydroxyl group at the 4-position of the tetronate-like ring. rsc.orgnih.gov

While this compound is a linear tetronate, another major class of tetronate-containing natural products is the spirotetronates. rsc.org These complex molecules are characterized by a spirocyclic ring system, where the tetronate ring is linked to another ring system by a single shared carbon atom (a spiro-center). rsc.org This structural feature is typically formed via a formal intramolecular Diels-Alder reaction from a linear precursor containing a tetronate with an exocyclic double bond, similar to that in agglomerins. rsc.orgresearchgate.net

Tetronomycin and Tetronasin (B10859098) : These are polyether antibiotics that feature a tetronic acid moiety incorporated into a large macrocyclic structure that includes a spiro-linked cyclohexane (B81311) ring. wikipedia.orgsemanticscholar.org Unlike the simple linear acyl chain of this compound, their structures are significantly more complex and rigid. rsc.orgsemanticscholar.org

Abyssomicin C : This compound is a small spirotetronate with a unique bicyclic system formed by an oxo-bridge from the tetronate moiety. nih.gov Like other spirotetronates, its biosynthesis is thought to involve a Diels-Alder reaction of a linear precursor, highlighting a biosynthetic link to simpler linear tetronates like the agglomerins. rsc.orgnih.gov

The fundamental difference between this compound and these spirotetronates is the absence of the macrocyclic and spiro-fused architecture in this compound. rsc.org this compound represents a simpler, linear arrangement of the core tetronate structure. researchgate.net

Biosynthetic Pathways and Enzymology of Agglomerin a

Genomic and Genetic Foundations of Agglomerin Biosynthesis

The genetic blueprint for Agglomerin A synthesis is encoded within a specific locus on the bacterial chromosome, known as a Biosynthetic Gene Cluster (BGC).

The biosynthetic gene cluster (BGC) responsible for producing this compound was first identified in Pantoea agglomerans PB-6042. frontiersin.orgnih.gov This cluster contains the essential genes that encode the enzymatic machinery for the synthesis of the agglomerin molecule. researchgate.net Subsequent genomic surveys have revealed that homologs of the agglomerin BGC are notably present in numerous strains of the genus Dickeya, a related group of bacteria. frontiersin.orgnih.gov Interestingly, these surveys have not identified homologous clusters in other species of the Pantoea genus, suggesting a specific distribution of this biosynthetic capability. frontiersin.orgnih.gov

A core component of the agglomerin BGC is a conserved set of five genes, often referred to as a "glycerate utilization operon". rsc.org This set is fundamental for the incorporation of a three-carbon (C3) unit derived from the central glycolytic pathway, which forms a key part of the final agglomerin structure. rsc.org The characterization of this BGC has been pivotal, allowing for the heterologous expression of the encoded enzymes and the successful in-vitro reconstitution of the agglomerin synthesis pathway, confirming the function of these genes. rsc.org

An open reading frame (ORF) is a segment of a DNA sequence that can be translated into a protein. genome.gov Within the this compound BGC, several key ORFs have been functionally annotated, revealing their specific roles in the biosynthetic cascade. The core "glycerate utilization operon" consists of five genes, designated agg1 through agg5, each encoding an enzyme with a distinct function. rsc.org

GeneEncoded EnzymeFunction in this compound Biosynthesis
agg1 Ketoacyl-ACP synthaseFuses the precursor acyl chain with the activated C3-unit. rsc.orgresearchgate.net
agg2 Glyceryl-S-ACP synthaseActivates the C3-unit from the glycolytic pathway by loading it onto the acyl carrier protein (Agg3). rsc.orgresearchgate.net
agg3 Acyl Carrier Protein (ACP)Carries the activated C3-unit (glyceryl moiety) for transfer to the growing molecular chain. rsc.orgresearchgate.netnih.gov
agg4 AcyltransferasePerforms an O-acetylation of the tetronate precursor. rsc.orgresearchgate.net
agg5 DehydrataseCatalyzes an elimination reaction to form the characteristic exocyclic double bond of the agglomerin moiety. rsc.orgresearchgate.net

Identification and Characterization of the Agglomerin Biosynthetic Gene Cluster (BGC)

Detailed Enzymatic Cascade in this compound Biosynthesis

The synthesis of this compound proceeds through a precisely ordered enzymatic cascade, beginning with the recruitment of building blocks from primary metabolism.

The biosynthetic pathway is initiated by sourcing a key C3 building block directly from the cell's primary metabolism, specifically the glycolytic pathway. researchgate.netrsc.org This precursor must be activated before it can be incorporated into the final molecule.

The first crucial steps of activation and recruitment are handled by two key enzymes: Agg2 and Agg3. rsc.org Agg2, a glyceryl-S-ACP synthase, is responsible for activating the C3 precursor. rsc.orgresearchgate.net It catalyzes the transfer of a glyceryl moiety from a high-energy donor molecule onto the acyl carrier protein (ACP), which is the product of the agg3 gene. rsc.orgnih.gov An acyl carrier protein is a small, acidic protein that functions as a carrier for growing acyl chains during the biosynthesis of fatty acids and polyketides. acs.orgwikipedia.orgnih.gov This reaction forms glyceryl-S-ACP, effectively preparing the C3 unit for the subsequent condensation step. rsc.orgnih.gov The high selectivity of these enzymes ensures the efficient channeling of metabolites from glycolysis specifically into tetronate biosynthesis. nih.gov

The C3 branched unit of this compound originates from the glycolytic pathway. rsc.org Feeding studies using isotope-labeled precursors have confirmed that this unit is derived from glycerol (B35011). nih.gov Specifically, the immediate precursor is believed to be 1,3-bisphosphoglycerate (1,3-BPG) or a biologically equivalent molecule. rsc.orgnih.gov 1,3-BPG is a high-energy intermediate in glycolysis. libretexts.orgebi.ac.uk The enzyme Agg2 directly utilizes D-1,3-bisphosphoglycerate to form the glyceryl-S-ACP intermediate. nih.gov

These findings definitively show that the C3 unit is not derived from pyruvate, another three-carbon molecule from glycolysis. nih.gov The stereospecific incorporation of hydrogens from glycerol into the final this compound molecule provides strong evidence for the involvement of intermediates like 1,3-BPG or glyceraldehyde-3-phosphate (G3P), another key glycolytic intermediate. nih.govontosight.aiwikipedia.org

Initiation of the Biosynthetic Pathway: Precursor Recruitment and Activation

Origin and Integration of the Linear Agglomerin Precursor from Fatty Acid Metabolism

The biosynthesis of this compound initiates with the recruitment of a linear acyl chain precursor directly from the cell's primary fatty acid metabolism. rsc.orgresearchgate.net Unlike many polyketide-derived natural products that utilize dedicated polyketide synthase (PKS) machinery to build their carbon backbones, the pathway for agglomerins hijacks a pre-formed fatty acid. researchgate.net Specifically, the acyl chain is sourced as a 3-oxoacyl-CoA thioester from the primary metabolic pool. wikipedia.org This direct integration of a fatty acid represents a key feature of the agglomerin biosynthetic pathway, distinguishing it from more complex systems. rsc.orgresearchgate.net The members of the agglomerin family, including this compound, B, C, and D, differ only in the length and composition of this incorporated acyl chain. wikipedia.orgnih.gov

Core Tetronate Ring Formation and Chain Assembly

The hallmark of this compound's structure is the tetronate ring, the formation of which is a highly conserved process among this class of natural products. rsc.org The assembly begins with a C3 building block derived from the glycolytic pathway intermediate, 1,3-bisphosphoglycerate. rsc.orgnih.gov This precursor is activated in a two-step process encoded by the agg gene cluster. First, the enzyme Agg2, a glyceryl-S-ACP synthase, dephosphorylates 1,3-bisphosphoglycerate and facilitates its transfer onto a distinct acyl carrier protein (ACP), Agg3. rsc.orgwikipedia.org

The chain assembly is completed when the FabH-like ketoacyl-ACP synthase, Agg1, catalyzes the fusion of the ACP-bound C3 unit (glyceryl-S-Agg3) with the 3-keto-dodecanoyl-CoA precursor derived from fatty acid metabolism. rsc.org This crucial step involves the formation of new carbon-carbon and carbon-oxygen bonds, leading to the creation of the initial ketoacyl-tetronate intermediate. rsc.orgwikipedia.org The elucidation of this pathway, involving the heterologous expression of the agg genes and in vitro enzymatic assays, provided the first complete model for the biosynthesis of a tetronate compound. rsc.org

Function of Ketoacyl-ACP Synthase (Agg1) in Carbon-Carbon Bond Formation

The enzyme Agg1 is a ketoacyl-ACP synthase, homologous to FabH, which typically initiates fatty acid biosynthesis. wikipedia.orgnih.gov In the this compound pathway, Agg1 plays the central role of catalyzing the Claisen condensation reaction that joins the two primary precursors. rsc.orgwikipedia.org It recruits the glyceryl-S-Agg3 and the 3-oxoacyl-CoA thioester, facilitating the carbon-carbon bond formation between the α-carbon of the glyceryl unit and the carbonyl carbon of the acyl chain. wikipedia.orgnih.gov This reaction simultaneously forms the five-membered lactone ring characteristic of the tetronate core and releases the newly formed intermediate. wikipedia.orgnih.gov The function of Agg1 is therefore pivotal, as it unites the two disparate metabolic pathways—glycolysis and fatty acid metabolism—to construct the fundamental scaffold of this compound. rsc.org

Post-Polyketide Modifications and Tailoring Steps

Following the core ring formation, the this compound precursor undergoes a series of essential tailoring steps to yield the final, mature natural product. rsc.orgwikipedia.org These post-assembly modifications are catalyzed by a conserved set of enzymes and are crucial for generating the final chemical architecture. beilstein-journals.org The process involves a novel two-step enzymatic cascade of acetylation and subsequent elimination to install the characteristic exocyclic double bond at the C5-position of the tetronate ring. rsc.orgbeilstein-journals.orgresearchgate.net This mechanism, confirmed through gene knockout experiments and in vitro reconstitution with purified enzymes, was an unprecedented finding in polyketide and fatty acid-derived natural product biosynthesis. rsc.orgbeilstein-journals.org

Role of Acetyltransferase (Agg4) in O-Acetylation

The first post-ring formation tailoring step is catalyzed by the acetyltransferase Agg4. wikipedia.orgbeilstein-journals.org This enzyme utilizes acetyl-CoA as a donor to acetylate the primary hydroxyl group of the hydroxymethyl-substituted tetronate intermediate (a molecule structurally identical to RK-682). rsc.orgresearchgate.net This O-acetylation reaction is a critical preparatory step, transforming the intermediate into a suitable substrate for the subsequent elimination reaction. rsc.orgbeilstein-journals.org The action of Agg4 is a transient modification designed to activate the substrate for the final step in the maturation pathway. researchgate.netresearchgate.net

Mechanism of Exocyclic Double Bond Formation via α/β Hydrolase/Dehydratase (Agg5) and Acetate (B1210297) Elimination

The final step in the biosynthesis of this compound is the formation of the exocyclic methylene (B1212753) group. rsc.orgwikipedia.org This reaction is catalyzed by Agg5, an enzyme belonging to the α/β hydrolase/dehydratase superfamily. researchgate.netresearchgate.net Agg5 acts on the acetylated intermediate produced by Agg4, catalyzing the elimination of acetic acid. beilstein-journals.orgresearchgate.net This process involves the abstraction of a proton, which leads to the concomitant loss of the acetate group and the generation of the C5 exocyclic double bond. wikipedia.org This two-step acetylation-elimination strategy, executed sequentially by Agg4 and Agg5, is a key feature that completes the synthesis of the mature this compound molecule. rsc.orgbeilstein-journals.org

Comparative Biosynthesis with Other Tetronate Natural Products

The biosynthetic pathway of this compound serves as a fundamental model for a wide range of tetronate-containing natural products. rsc.org The core set of enzymes for forming the tetronate moiety, often encoded by a conserved "glycerate utilization operon," is highly homologous across different bacterial species and pathways. rsc.org

RK-682 : This compound, isolated from Streptomyces sp., is structurally identical to the immediate precursor of this compound before the final tailoring steps. rsc.org Its biosynthesis involves a similar fusion of a C3 glycerate-derived unit and a fatty acid chain, but it lacks the final Agg4/Agg5-like enzymatic machinery, thus retaining the methylenehydroxy group instead of an exocyclic double bond. rsc.orgresearchgate.net

Quartromicins and Tetromadurin : These are more complex polyether tetronates produced by Amycolatopsis and Actinomadura species, respectively. nih.govresearchgate.netplos.org Despite their complexity, their biosynthetic gene clusters contain clear homologues of the agg genes. For instance, the quartromicin (QmnD3/QmnD4) and tetromadurin (Mad17/Mad18) pathways utilize a homologous two-step acetylation-elimination sequence to form the exocyclic double bond on their tetronate moieties, demonstrating a conserved evolutionary strategy. nih.govresearchgate.netplos.org

Spirotetronates : Compounds like tetronomycin and abyssomicin C feature a spiro-fused polycyclic structure. rsc.orgwikipedia.org Their biosynthesis also relies on the conserved mechanism for forming the exocyclic double bond on the tetronate ring, which then serves as a dienophile in a subsequent, often enzyme-catalyzed, Diels-Alder-type cycloaddition to form the characteristic spiro-center. rsc.orgresearchgate.net

The primary distinction between these pathways often lies in the origin and complexity of the "linear precursor." While this compound directly incorporates a fatty acid, others like RK-682 and the spirotetronates build their side chains using modular polyketide synthases (PKS). researchgate.net Nonetheless, the core logic of fusing a glycerate-derived C3 unit to a linear acyl chain and subsequent tailoring remains a unifying theme in the biosynthesis of this diverse class of natural products. rsc.orgresearchgate.net

Data Tables

Table 1: Genes and Enzymes of the this compound Biosynthetic Cluster

GeneProteinEnzyme ClassSubstrate(s)Co-factorFunction in Pathway
agg1 Agg1Ketoacyl-ACP Synthase (FabH-like)Glyceryl-S-Agg3, 3-keto-dodecanoyl-CoA-Fuses the C3 unit and fatty acid precursor; forms the premature tetronate ring. rsc.org
agg2 Agg2Glyceryl-S-ACP Synthase1,3-Bisphosphoglycerate-Pre-activates the C3 unit from glycolysis. rsc.orgwikipedia.org
agg3 Agg3Acyl-Carrier Protein (ACP)Glyceryl moiety-Transfers the activated C3 unit to the Agg1 synthase. rsc.orgwikipedia.org
agg4 Agg4AcetyltransferaseHydroxy-agglomerin intermediate, Acetyl-CoAAcetyl-CoAPerforms O-acetylation of the primary hydroxyl group on the tetronate precursor. rsc.orgwikipedia.org
agg5 Agg5α/β Hydrolase/DehydrataseAcetyl-agglomerin intermediate-Catalyzes acetate elimination to form the final exocyclic double bond. rsc.orgwikipedia.org

Mechanistic Similarities and Divergences with Acaterin (B1665402) Biosynthesis

Similarities:

Shared Precursors : A foundational similarity lies in the utilization of common building blocks. Both pathways are proposed to use a C3 unit derived from glycolysis, specifically glyceraldehyde-3-phosphate (GAP), which is condensed with an activated 3-oxo fatty acid thioester from primary metabolism. nih.govresearchgate.net

Homologous Enzymes : The biosynthetic gene clusters (BGCs) for both agglomerin (agg) and acaterin (aca) contain homologous enzymes that perform analogous reactions. nih.gov For instance, the AcaA protein in acaterin biosynthesis is homologous to an enzyme in the agglomerin pathway, both of which initiate the process by mediating the esterification of the 3-oxo thioester and GAP. nih.gov Similarly, the enzymes responsible for reduction (AcaC) and installing an exo-methylene group (AcaB) in the acaterin pathway have identified homologues in the styrolide pathway, which shares a common biosynthetic logic with acaterin. nih.gov

Divergences:

Core Ring Formation : The most critical divergence is the nature of the core intermediate. The biosynthesis of this compound proceeds via a distinct tetronic acid intermediate. nih.govresearchgate.net In contrast, recent studies of the acaterin BGC and its heterologous expression have led to the exclusion of a tetronic acid intermediate in its pathway. nih.govresearchgate.net This finding renders earlier proposals for acaterin biosynthesis, which were modeled on the agglomerin pathway, as unlikely. nih.govresearchgate.netresearchgate.net

Genetic Organization : Although homologous genes exist, their organization and the presence of auxiliary enzymes differ. The reductase responsible for the final step in acaterin formation (AcaR) is not located within the main acaterin BGC. researchgate.net The agglomerin BGC (agg), on the other hand, is a contiguous 12 kb cluster containing the open reading frames necessary for its synthesis. wikipedia.org

Final Tailoring Steps : The tailoring steps that produce the final structures are different. This compound biosynthesis involves an acetylation-elimination sequence catalyzed by Agg4 and Agg5 to generate the exocyclic double bond on the tetronate ring. wikipedia.org The acaterin pathway involves a different set of reductive steps to yield its butenolide structure. nih.gov

Comparison with Biosynthesis of RK-682 and Other Polyether Tetronates

This compound belongs to the broader class of tetronate antibiotics, and its biosynthesis shares a common logic with other members, such as the simple tetronate RK-682 and the more complex polyether tetronates. rsc.orgresearchgate.net

Core Tetronate Formation : The biosynthesis of the tetronate ring itself is a conserved process. In the pathways for this compound, RK-682, and quartromicin, a key step is the condensation of a glycerol-derived C3 unit (as glyceryl-S-ACP) with a 3-oxoacyl thioester. researchgate.netnih.gov This reaction is catalyzed by a FabH-like ketosynthase, such as Agg1 in the agglomerin pathway and RkD in the RK-682 pathway. wikipedia.orgnih.gov This establishes the fundamental carbon-carbon and carbon-oxygen bonds of the tetronate ring. nih.gov

Source of Acyl Chain : A key distinction lies in how the acyl side chain is generated. For simple tetronates like this compound and RK-682, the acyl group is typically hijacked directly from the organism's primary fatty acid metabolism. researchgate.net In contrast, complex spirotetronates and polyether tetronates like chlorothricin, tetronomycin, and tetronasin (B10859098) derive their extended polyketide backbones from dedicated modular polyketide synthase (PKS) machinery. rsc.orgresearchgate.netplos.org The agglomerin BGC, for example, lacks any PKS genes. researchgate.net

Structural Complexity : RK-682 is a structurally simpler tetronate, featuring a hydroxymethyl group on the ring instead of the exocyclic methylene group seen in agglomerins. rsc.org The polyether tetronates, such as tetronasin and tetromadurin, are significantly more complex. plos.org Their biosynthesis involves large PKS enzymes that assemble a long polyketide chain, which then undergoes a series of cyclizations catalyzed by specific cyclase enzymes to form the characteristic tetrahydrofuran (B95107) and tetrahydropyran (B127337) rings, a feature entirely absent in this compound's biosynthesis. plos.org

Biosynthetic Engineering and Pathway Manipulation for this compound Production and Derivative Generation

The elucidation of the this compound biosynthetic pathway opens avenues for its manipulation through modern synthetic biology techniques to enhance production or create novel compounds. frontiersin.orgrsc.org

Heterologous Expression Systems for Biosynthetic Pathway Elucidation

Heterologous expression, the transfer of a biosynthetic pathway's genes into a more genetically tractable host organism, is a powerful tool for studying and engineering natural product biosynthesis. sci-hub.senih.gov This strategy involves identifying the target BGC, cloning it into an expression vector, and introducing it into a well-characterized host like Escherichia coli or Streptomyces species. nih.gov

In the context of this compound and related compounds, this approach has been pivotal. A key finding was the production of hydroxyl-agglomerins in E. coli by expressing only three genes from the agglomerin cluster: agg1, agg2, and agg3. researchgate.net This experiment was crucial in demonstrating that these three genes are sufficient for creating the core tetronate structure by activating a glycerate unit and condensing it with a fatty acid precursor from the host's primary metabolism. researchgate.net Similarly, heterologous expression of the newly identified aca genes (acaA, acaB, acaC) was used to confirm their role in producing 4,5-didehydroacaterin, solidifying the proposed biosynthetic pathway for acaterin. researchgate.net

Genetic Manipulation and Pathway Engineering Strategies for Enhanced Production or Novel Analogues

Genetic manipulation encompasses a set of technologies used to modify an organism's genetic makeup to achieve a desired outcome, such as increased yield of a metabolite or the creation of new derivatives. wikipedia.org Strategies include gene knockout, overexpression, and combinatorial biosynthesis. nih.gov

For this compound, several engineering strategies can be envisioned based on its known pathway:

Enhanced Production : The yield of this compound could potentially be increased by overexpressing key genes in the pathway, such as the FabH-like ketosynthase (agg1), or by engineering the regulatory elements that control the expression of the entire agg gene cluster. Modifying the host's primary metabolism to increase the precursor pools of glyceraldehyde-3-phosphate and specific 3-oxoacyl-CoA thioesters could also boost production.

Generation of Novel Analogues : Combinatorial biosynthesis offers a route to new agglomerin-like molecules. By deleting the native acyl-chain-recruiting enzyme and introducing similar enzymes from other biosynthetic pathways, it may be possible to generate agglomerin analogues with different fatty acid side chains, potentially altering their biological activity. Furthermore, targeted modification or swapping of the tailoring enzymes, such as Agg5 which forms the exocyclic double bond, could lead to the production of novel derivatives. wikipedia.org These genetic engineering approaches, which have been successfully applied to many other microbial natural products, hold significant promise for diversifying the agglomerin family of compounds. rsc.org

Chemical Synthesis and Derivatization Approaches for Agglomerin a

Total Synthesis Strategies for Agglomerin A and its Tetronate Core

The total synthesis of this compound and the construction of its central tetronate core have been approached through various innovative strategies. These methods often aim to be convergent and efficient, allowing for the potential creation of analogues.

The synthesis of the 3-acyl tetronic acid moiety is a crucial step in the total synthesis of this compound and related natural products. Several general methods have been developed to this end.

One of the most prominent methods is the base-promoted Dieckmann cyclization of α-acyloxy-β-keto esters. This approach is a synthetically useful method for preparing 3-acyl derivatives. The required glycolyl acetoacetate (B1235776) intermediates are typically prepared by acylating a suitable α-hydroxy acid with a malonate monoester derivative. The ease of cyclization can be dependent on the substituents present.

Another significant strategy, developed by the Ley group, involves a palladium-catalyzed acylation. This method utilizes O-methyl 3-(tri-n-butylstannyl) tetronates, which are acylated in good yield by corresponding acid chlorides. rsc.org This tin-based methodology was successfully applied to the total synthesis of this compound. e-bookshelf.decam.ac.uk

Schobert's group has also contributed a method involving a Wittig cyclization using triphenylphosphoranylidene/glycerate, followed by a DCC-mediated 3-acylation to furnish agglomerins. e-bookshelf.de More broadly, the synthesis of functionalized tetronic acids can be achieved through domino reactions involving esters of α-hydroxy acids and cumulated phosphorus ylides.

The table below summarizes key general methods for the preparation of the 3-acyl tetronic acid core.

Table 1: General Synthetic Methods for 3-Acyl Tetronic Acids
Method Key Reagents/Intermediates Description
Dieckmann Cyclization Glycolyl acetoacetate intermediates, Base Base-promoted intramolecular condensation of an α-acyloxy-β-keto ester to form the tetronate ring.
Palladium-Catalyzed Acylation O-methyl 3-(tri-n-butylstannyl) tetronates, Acid chlorides, Palladium catalyst Cross-coupling reaction to install the acyl group onto a pre-formed stannylated tetronate ring. rsc.org
Wittig Cyclization/Acylation Triphenylphosphoranylidene/glycerate, DCC A sequence involving a Wittig-type cyclization to form the ring, followed by acylation at the C3 position. e-bookshelf.de

The successful total synthesis of this compound relies on the strategic formation of key intermediates that enable the construction of the complex structure. In Ley's total synthesis, the O-methyl 3-(tri-n-butylstannyl) tetronate stands out as a critical intermediate, allowing for the mild and effective introduction of the decanoyl side chain via palladium catalysis. e-bookshelf.decam.ac.uk

In the approach developed by Schobert and coworkers, a key intermediate is the unacylated tetronate ring formed from a Wittig cyclization. e-bookshelf.de This intermediate is then subjected to acylation to complete the synthesis of Agglomerins A, B, and C. e-bookshelf.de

Biosynthetic insights also point to potential synthetic strategies and key reactive intermediates. The biosynthesis of agglomerins involves the generation of an exocyclic double bond at the C5 position. wikipedia.org This is achieved through the acylation of a primary alcohol intermediate, followed by an elimination reaction. wikipedia.org This biosynthetic cascade could inspire synthetic routes that mimic this late-stage functionalization. Similarly, the biosynthesis of the related spirotetronate abyssomicin C involves an intramolecular Diels-Alder reaction, a strategy that has been explored in the chemical synthesis of other complex tetronates. rsc.org

Development of General Methods for 3-Acyl Tetronic Acid Preparation

Design and Chemical Synthesis of this compound Analogues and Structurally Related Compounds

The design and synthesis of analogues of natural products is a cornerstone of medicinal chemistry, aimed at understanding SAR and optimizing lead compounds.

For this compound, structurally related compounds include the other naturally occurring agglomerins (B, C, and D), which differ only in the length and saturation of the acyl side chain at the C3 position. wikipedia.org The total synthesis routes developed for this compound have also been successfully applied to these congeners. e-bookshelf.de

While the design and synthesis of novel, non-natural analogues of this compound for SAR studies are not explicitly detailed in the literature, research on the closely related tetronic acid RK-682 provides a template for such endeavors. rsc.org RK-682 shares the 3-acyl tetronic acid core but has a methylenehydroxy group instead of the exocyclic methylene (B1212753) group of this compound. Focused libraries of RK-682 analogues have been synthesized to explore their inhibitory activity against various phosphatases. rsc.org These studies have included modifications of the 3-acyl substituent, leading to the discovery of derivatives with increased potency and selectivity. rsc.org Such strategies could theoretically be applied to the this compound scaffold to probe the importance of the exocyclic double bond and the acyl chain for its biological activity.

The table below lists the naturally occurring Agglomerins, which are the most closely related synthetic targets to this compound.

Table 2: Naturally Occurring Agglomerin Analogues
Compound Acyl Chain at C3 Chemical Formula Molar Mass ( g/mol )
This compound Decanoyl C15H22O4 266.34
Agglomerin B (Z)-Dec-3-enoyl C15H20O4 264.32
Agglomerin C Dodecanoyl C17H26O4 294.39
Agglomerin D (Z)-Dodec-5-enoyl C17H24O4 292.37

Biological Activities and Molecular Mechanisms of Agglomerin a

In Vitro Antimicrobial Spectrum of Agglomerin A

This compound has demonstrated a capacity to inhibit the growth of a variety of microorganisms in laboratory settings. Its efficacy has been evaluated against both anaerobic and aerobic bacteria, revealing a distinct spectrum of activity.

Research has established that this compound, along with its related agglomerins, exhibits potent activity against a range of anaerobic bacteria. frontiersin.orgrsc.org The minimum inhibitory concentrations (MICs) for this class of compounds against anaerobic species have been reported to be in the range of 0.78–12.5 μg/mL. rsc.org This indicates a significant level of inhibition against bacteria that thrive in oxygen-deprived environments. The agar-dilution method is a standard technique for determining the MIC for anaerobic bacteria, where the antibiotic is incorporated into an agar (B569324) medium at various concentrations to find the lowest concentration that prevents visible growth after incubation in an anaerobic atmosphere. nih.govmdpi.com

Table 1: In Vitro Efficacy of Agglomerin Class Compounds Against Anaerobic Bacteria

Compound ClassTarget BacteriaMinimum Inhibitory Concentration (MIC) Range
Agglomerins A-DAnaerobic Bacteria0.78–12.5 μg/mL rsc.org

The activity of this compound against aerobic bacteria appears to be more selective compared to its effects on anaerobes. rsc.org Studies have reported MIC values against a limited number of aerobic bacteria, generally falling between 6.25–25 μg/mL. rsc.org Despite this more limited spectrum, the activity is not insignificant. Notably, the antimicrobial spectrum for related compounds produced by Pantoea species has been expanded to include important Gram-positive pathogens. frontiersin.org For instance, D-alanylgriseoluteic acid (AGA), another antibiotic from P. agglomerans, is active against clinical strains of Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus (MRSA). frontiersin.org While specific data for this compound against these particular strains is not detailed in the provided sources, the general activity of agglomerins against Gram-positive bacteria has been noted. frontiersin.orgsemanticscholar.org Standard methods for evaluating in vitro antimicrobial susceptibility against rapidly growing aerobic bacteria include broth micro-dilution and agar dilution, which determine the MIC of a compound. mdpi.com

Table 2: In Vitro Efficacy of Agglomerin Class Compounds Against Aerobic Bacteria

Compound ClassTarget BacteriaMinimum Inhibitory Concentration (MIC) Range
Agglomerins A-DAerobic Bacteria6.25–25 μg/mL rsc.org

Efficacy against Anaerobic Bacterial Species In Vitro

Mechanistic Studies of this compound's Biological Action

While the complete picture of how this compound exerts its antimicrobial effects is still under investigation, studies of the broader tetronate class of molecules provide significant insights into its potential mechanisms. rsc.org The primary mode of action for many antibiotics involves targeting essential cellular processes such as cell wall synthesis, protein synthesis, nucleic acid synthesis, or metabolic pathways. creative-biolabs.com

The precise cellular and molecular targets of this compound have not yet been fully elucidated. rsc.org However, the unique structure of the tetronate ring is key to its biological function. researchgate.net For many antibiotics, the mechanism of action involves binding to specific targets, such as enzymes involved in DNA replication or ribosomal subunits responsible for protein synthesis, thereby inhibiting their function and leading to cell death. nih.gov The investigation into this compound's specific binding partners and the downstream cellular consequences remains an active area of research.

The tetronate family, to which this compound belongs, offers clues to its mechanism. researchgate.net It has been proposed that the tetronic acid moiety can act as a structural and electronic mimic of carboxylate, phosphate (B84403), or sulfate (B86663) groups. rsc.org This mimicry is consistent with the observation that many tetronate compounds function as inhibitors of phosphatase enzymes and interfere with signaling pathways that rely on phosphorylation. rsc.org

A related linear tetronate, RK-682, is a potent inhibitor of the tyrosine phosphatases CD45 and Vaccinia H1-related protein (VHR). rsc.org By inhibiting these enzymes, RK-682 affects the phosphorylation levels of proteins that regulate the mammalian cell cycle, which explains its anti-tumor activity. rsc.org Another tetronate, acaterin (B1665402), was found to be a non-competitive and reversible inhibitor of the enzyme acyl-CoA:cholesterol acyltransferase (ACAT). rsc.org Given these precedents within the tetronate class, it is plausible that this compound may also function by inhibiting key enzymes, potentially disrupting critical metabolic or signaling pathways in target bacteria.

The biological activity of a compound like this compound is predicated on its interaction with cellular macromolecules such as proteins and lipids. nih.govopenaccessjournals.com The interaction between small molecules and macromolecules can be driven by a combination of forces, including hydrophobic interactions and hydrogen bonds. nih.govresearchgate.net

It is hypothesized that the tetronic acid portion of this compound is crucial for these interactions. rsc.org For example, the ability of related tetronates to inhibit enzymes like phosphatases is a direct result of the molecule binding to the enzyme's active site. rsc.org In some cases, these interactions can be non-covalent, involving weak associations, while in others, covalent bonds can form, leading to irreversible inhibition. rsc.orgresearchgate.net The interaction of the lipophilic acyl chain of this compound with the bacterial cell membrane could also play a role, potentially disrupting membrane structure or function, a mechanism observed for other antimicrobial agents. creative-biolabs.com Understanding the precise nature of these molecular interactions is fundamental to fully clarifying the antimicrobial mechanism of this compound.

Exploration of Enzyme Inhibition and Signaling Pathway Interference Relevant to the Tetronate Class

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

The biological activities of this compound and its related compounds are intrinsically linked to their chemical structures. Structure-activity relationship (SAR) studies, which involve analyzing how specific structural modifications affect a molecule's biological function, have provided valuable insights into the key features required for the activity of this class of tetronates. nih.govrsc.org These investigations have primarily focused on two main areas: the composition of the 3-acyl side chain and the structural integrity of the tetronate core, including its exocyclic double bond. nih.gov

Influence of Acyl Chain Length and Composition on Biological Activity

The naturally occurring agglomerins (A, B, C, and D) are a series of analogues produced by the same gene cluster in Pantoea agglomerans and differ only in the structure of the fatty acid side chain attached at the C-3 position of the tetronate ring. frontiersin.orgnih.govwikipedia.org This natural variation provides an excellent basis for understanding how the acyl chain's length, branching, and saturation impact antibacterial potency. The structures of these acyl chains were determined shortly after their isolation. nih.gov

This compound possesses a C10 straight-chain acyl group (decanoyl), while Agglomerin C has a longer C12 straight-chain acyl group (dodecanoyl). Agglomerins B and D feature branched acyl chains: 10-methylundecanoyl (iso-C12) for B and 12-methyltridecanoyl (iso-C14) for D. nih.gov

CompoundAcyl Chain Structure
This compoundn-Decanoyl
Agglomerin B10-Methylundecanoyl
Agglomerin Cn-Dodecanoyl
Agglomerin D12-Methyltridecanoyl

The antibacterial activity of these four agglomerins has been evaluated against a range of anaerobic and aerobic bacteria. The Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium, is a key measure of potency. nih.gov Comparative analysis of their MIC values reveals distinct patterns related to the acyl chain.

Generally, the agglomerins exhibit moderate to potent activity against anaerobic bacteria, with MIC values often in the range of 0.78 to 12.5 µg/mL. nih.gov Their activity against aerobic bacteria is considerably weaker. wikipedia.org The data suggests that variations in the acyl chain length and branching have a discernible effect on the spectrum and potency of antibacterial activity. For instance, against several strains of Clostridium and Bacteroides, the different agglomerins show comparable high potency. However, for other bacteria, differences emerge, indicating that the specific nature of the lipid chain can influence the interaction with the bacterial target or cell membrane.

Test OrganismMinimum Inhibitory Concentration (MIC, µg/mL)
This compoundAgglomerin BAgglomerin CAgglomerin D
Bacteroides fragilis3.133.133.133.13
Clostridium perfringens0.780.780.780.78
Clostridium difficile1.561.561.561.56
Propionibacterium acnes0.20.20.20.2
Staphylococcus aureus50502525
Streptococcus pyogenes12.512.56.256.25

Data sourced from Shoji et al., 1989. The Journal of Antibiotics.

Impact of Modifications to the Tetronate Ring and Exocyclic Double Bond on Activity

The tetronate ring and its exocyclic methylene (B1212753) group at the C-5 position are defining features of the agglomerins, and modifications to this core structure significantly alter biological activity.

A key comparison is with the related natural product RK-682. In RK-682, the exocyclic double bond found in agglomerins is replaced by a methylenehydroxy group. rsc.org This seemingly minor change dramatically shifts the compound's biological activity profile. While agglomerins are primarily noted for their antibacterial properties, RK-682 displays a range of different enzyme inhibitory activities. It is a known inhibitor of HIV-1 protease (IC50 = 84 µM) and various protein tyrosine phosphatases, such as CD45 and Vaccinia H1-related protein (VHR), with IC50 values as low as 1 µM. rsc.org This suggests that the exocyclic double bond is critical for the specific antibacterial mechanism of agglomerins, and its reduction and hydroxylation in RK-682 leads to a molecule that can act as a phosphate mimic, thereby inhibiting phosphatases. u-tokyo.ac.jp

CompoundKey Structural FeaturePrimary Biological Activity
This compoundExocyclic double bond at C-5Antibacterial (especially against anaerobes)
RK-682Methylenehydroxy group at C-5Enzyme inhibition (e.g., Tyrosine Phosphatase, HIV-1 Protease)

Further SAR studies have been conducted on the tetronate ring of RK-682 itself. For example, benzylation of the 4-hydroxyl group results in 4-benzyl-RK-682, a compound that selectively inhibits heparanase over VHR phosphatase. In contrast, replacing the benzyl (B1604629) group with smaller methyl or isopropyl groups at the same position abolishes the inhibitory activity against both enzymes. rsc.org This highlights that the 4-hydroxyl position is a critical site for interaction with biological targets and that bulky aromatic substituents can be tolerated and even confer selectivity.

Another related class of compounds, the acaterins, are structurally similar to agglomerins but notably lack the 4-hydroxyl group on the tetronate ring, further underscoring this position's role in modulating activity. rsc.orgresearchgate.net The formation of the exocyclic double bond itself is a key biosynthetic step, requiring dedicated enzymes (Agg4 and Agg5) for acetylation and subsequent elimination. wikipedia.org This enzymatic investment highlights the bond's importance for the molecule's natural function. The presence of this reactive double bond is also a prerequisite for the proposed Diels-Alder-type cyclizations that lead to the formation of more complex spirotetronate antibiotics. rsc.org Therefore, its modification not only alters the biological activity of the linear tetronate but also removes the potential for it to serve as a precursor to other structurally diverse natural products.

Advanced Research Methodologies and Future Research Directions

Advanced Genomic Mining and Bioinformatic Approaches for Novel Agglomerin-like Compounds

The search for new bioactive natural products has been revolutionized by genome mining, a process that involves computationally screening genomic data to identify biosynthetic gene clusters (BGCs) responsible for producing novel compounds. nih.govrsc.org This approach is particularly fruitful for discovering new members of bioactive compound families, with the underlying assumption that structurally related molecules may exhibit similar valuable bioactivities. nih.gov

For compounds like Agglomerin A, which belongs to the tetronate class of antibiotics, genome mining strategies are highly effective. wikipedia.orgnih.gov The biosynthetic machinery for many secondary metabolites, including polyketides like the agglomerins, is often conserved, displaying high sequence similarity in their core biosynthetic enzymes. rsc.org This conservation allows researchers to use the known genes from the agglomerin BGC as "biosynthetic hooks" or queries to search vast genomic databases for homologous clusters in other organisms. nih.govrsc.org

Initial studies identified the agglomerin BGC in Pantoea agglomerans. wikipedia.orgnih.gov However, more recent comparative genomic analyses have uncovered homologous clusters in other bacterial genera. For instance, a study identified agglomerin cluster homologs in 181 strains, predominantly belonging to the genus Dickeya, while surprisingly finding no homologs in other Pantoea strains. nih.gov Another investigation into the genome of Streptomyces scabies revealed a cryptic tetronate BGC predicted to produce a novel agglomerin-like product. core.ac.uk

Bioinformatic tools like antiSMASH are instrumental in this process, capable of predicting secondary metabolite clusters within a genome. rsc.orgresearchgate.net By combining these predictions with comparative genomics—identifying gene suites present in an antibiotic-producing strain but absent in closely related non-producers—researchers can efficiently pinpoint novel BGCs. researchgate.net This integrated strategy has proven successful in identifying genes responsible for antibiotic production in Pantoea agglomerans B025670. researchgate.net The large number of novel BGCs being discovered in understudied taxa suggests a vast, untapped reservoir of natural products waiting to be found. frontiersin.org

Table 1: Bioinformatic Tools and Strategies for Discovering Agglomerin-like Compounds
MethodologyDescriptionApplication ExampleReference
Compound Family MiningUses biosynthetic genes for a known bioactive molecule (e.g., this compound) as a "hook" to find related BGCs in genomic databases.Searching for homologs of the agglomerin gene cluster in different bacterial genera. nih.gov
Comparative GenomicsCompares the genomes of closely related strains with differing antibiotic production profiles to identify unique BGCs.Identifying antimicrobial gene clusters in Pantoea agglomerans B025670 by comparing it to non-producing relatives. researchgate.net
Genome Mining Software (e.g., antiSMASH)Automated software platforms that scan genomic data to predict the locations of secondary metabolite BGCs based on conserved enzyme domains.Identification of a cryptic tetronate-like cluster in the Streptomyces scabies genome. rsc.orgcore.ac.ukresearchgate.net
Targeted Gene InactivationA functional genetics approach where candidate genes identified through genome mining are disrupted to confirm their role in producing a specific metabolite.Used to identify metabolic products of putative secondary metabolite gene clusters in S. scabies. core.ac.uk

Structural Biology and Enzymology of Agglomerin Biosynthetic Enzymes (e.g., X-ray Crystallography, Cryo-EM)

Understanding the function of the enzymes that construct this compound at a molecular level is crucial for efforts in biosynthetic engineering. Structural biology techniques, particularly X-ray crystallography and cryo-electron microscopy (cryo-EM), provide atomic-resolution models of these enzymatic machines, revealing the basis of their catalytic activity and specificity. nih.govnih.gov These methods are essential for characterizing the complex, multi-domain "megaenzymes" often found in polyketide and nonribosomal peptide biosynthesis. nih.gov

The biosynthesis of this compound involves a concise pathway encoded by seven open reading frames. wikipedia.org Key enzymes include:

Agg1: A ketosynthase that joins the glyceryl-S-ACP and a 3-oxoacyl-CoA thioester. wikipedia.org

Agg2 and Agg3: A glyceryl-S-ACP synthase and an acyl carrier protein, respectively, which prepare one of the core building blocks. wikipedia.org

Agg4: An acetyltransferase that O-acetylates a primary alcohol intermediate. wikipedia.orgresearchgate.net

Agg5: An α/β hydrolase superfamily protein that catalyzes the elimination of acetate (B1210297) to form the characteristic exocyclic double bond of this compound. researchgate.netresearchgate.net

Structural studies of these enzymes, or their homologs, provide invaluable functional insights. For example, the X-ray crystal structure of AbyA5, an acetate-eliminating enzyme analogous to Agg5, revealed a unique acetyl esterase fold and a His-Ser catalytic dyad. researchgate.net Such structural data, often combined with molecular dynamics simulations, can elucidate complex catalytic mechanisms. researchgate.netresearchgate.net

Cryo-EM has become a revolutionary tool for studying large, flexible, and transiently interacting protein complexes, which are common in assembly-line biosynthesis. purdue.edubiorxiv.orgnih.gov This technique allows visualization of different conformational states, providing snapshots of the enzyme machinery in action. biorxiv.orgeurekalert.org For instance, cryo-EM has been used to resolve the structures of polyketide synthase (PKS) modules, revealing how domains communicate and how reactive intermediates are channeled between active sites. biorxiv.orgnih.gov Applying these techniques to the Agglomerin biosynthetic enzymes would illuminate the precise mechanisms of substrate recognition, catalysis, and intermediate transfer, providing a blueprint for future engineering efforts.

Chemoenzymatic Synthesis and Biocatalytic Applications for this compound Production and Diversity

Biocatalysis, the use of enzymes to perform chemical transformations, offers a green and highly selective alternative to traditional chemical synthesis. nih.govmdpi.com The enzymes of the this compound biosynthetic pathway are prime candidates for biocatalytic applications, enabling both the efficient production of the natural product and the generation of novel derivatives through chemoenzymatic approaches. europa.eu

The final steps in this compound biosynthesis, catalyzed by the acetyltransferase Agg4 and the eliminating enzyme Agg5, are particularly interesting for generating structural diversity. researchgate.net The identity and reactivity of the intermediates have been established, clarifying the roles of Agg4 and Agg5. researchgate.netresearchgate.net It has been proposed that enzymes homologous to Agg4 and Agg5 are responsible for the dehydration steps in all spirotetronate biosynthetic pathways, making them powerful tools for pathway engineering. researchgate.netresearchgate.net

By supplying synthetic substrate analogs to these enzymes, it is possible to create a library of new agglomerin-like molecules with varied acyl chains or modifications to the tetronate core. This chemoenzymatic strategy combines the flexibility of chemical synthesis with the unparalleled selectivity of enzymatic catalysis. Furthermore, understanding these enzymes could enable pathway engineering to produce more potent derivatives in vivo. rsc.org The development of robust biocatalysts, potentially through enzyme immobilization or directed evolution, is key to making these processes industrially viable for producing fine chemicals and pharmaceuticals. europa.euisomerase.com

Table 2: Key Biosynthetic Enzymes of this compound and Their Biocatalytic Potential
EnzymeFunction in BiosynthesisPotential Biocatalytic/Chemoenzymatic ApplicationReference
Agg1 (Ketosynthase)Condenses the glyceryl-S-ACP and 3-oxoacyl-CoA thioester to form the core structure.Acceptance of synthetic acyl-CoA analogs to generate Agglomerin derivatives with different side chains. wikipedia.org
Agg4 (Acetyltransferase)O-acetylates a primary alcohol intermediate, preparing it for elimination.Use in tandem with Agg5 to modify synthetic tetronate precursors. wikipedia.orgresearchgate.net
Agg5 (α/β hydrolase)Catalyzes acetate elimination to form the exocyclic double bond.A key engineering target for creating diversity in spirotetronate compounds. Its substrate specificity could be engineered. researchgate.netresearchgate.net

Development of Novel In Vitro Assays and High-Throughput Screening Platforms for Mechanistic Elucidation

To fully explore the therapeutic potential of this compound and its newly synthesized analogs, robust and efficient screening methods are essential. High-throughput screening (HTS) leverages robotics, automation, and sensitive detectors to test millions of compounds for a specific biological activity in a short time. bmglabtech.comwikipedia.org The development of novel in vitro assays tailored to specific mechanistic questions is a critical component of this process.

HTS platforms typically use microtiter plates in 384- or 1536-well formats to test compound libraries against cellular or biochemical targets. bmglabtech.comwikipedia.org For this compound, this could involve a range of assays:

Antimicrobial Assays: Screening against broad panels of anaerobic and aerobic bacteria, including clinically relevant resistant strains, to better define its antibiotic spectrum. nih.gov

Target-Based Biochemical Assays: If a specific molecular target is hypothesized (e.g., an enzyme in a metabolic pathway), biochemical assays can be designed to directly measure the inhibitory effect of agglomerin analogs. genedata.com

Cell-Based Phenotypic Assays: These assays use disease-relevant cell lines to screen for desired phenotypic changes, such as inhibition of cancer cell proliferation or modulation of immune responses. High-content imaging can be used to quantify complex cellular changes, like effects on neuronal structures. cellectricon.com

Mechanism of Action (MoA) Elucidation: Specialized assays can be developed to de-risk drug candidates and understand how they work. This might involve using CRISPR/Cas9-engineered cell lines or monitoring changes in specific signaling pathways.

The goal is to create a suite of assays that can provide predictive insights into how a compound might behave in vivo, guiding decisions on which analogs to advance into further development.

Unexplored Biological Potentials and Mechanistic Hypotheses for this compound

While this compound is known for its antibiotic activity against anaerobic bacteria, its full biological potential remains largely unexplored. wikipedia.org Its structural relatives, the tetronates, exhibit a wide array of bioactivities, offering clues to other possible functions for this compound. rsc.org

Mechanistic Hypotheses Based on Structural Analogs:

Inhibition of Folate Metabolism: The spirotetronate abyssomicin C is a potent antibiotic that inhibits 4-amino-4-deoxychorismate (ADC) synthase, an enzyme in the folate biosynthesis pathway. rsc.org Given the structural similarities, it is plausible that this compound could target an enzyme within this or a related pathway.

Inhibition of Acyl-CoA:Cholesterol Acyltransferase (ACAT): The linear tetronate acaterin (B1665402) was discovered as an inhibitor of ACAT. rsc.org Screening this compound for activity against this enzyme could reveal potential applications in cardiovascular disease.

Phosphatase Inhibition: It has been proposed that the tetronic acid moiety can act as a steric and electronic mimic of phosphate (B84403) or sulfate (B86663) groups. rsc.org This is supported by the finding that the related compound RK-682 inhibits tyrosine phosphatases like CD45 and VHR, which are involved in cell cycle regulation. rsc.org This suggests this compound could possess anti-tumor activity by interfering with phosphorylation-dependent signaling pathways.

Unexplored Biological Potentials:

Antifungal Activity: Other tetronates and natural products from Pantoea species show activity against pathogenic fungi. nih.govrsc.org this compound's potential in this area has not been thoroughly investigated.

Modulation of Host-Microbe Interactions: As a bacterial secondary metabolite, this compound likely plays a role in the ecological interactions of P. agglomerans. It could function in inter-bacterial competition, quorum sensing, or modulation of host immune responses, areas ripe for investigation.

Anti-proliferative/Anti-cancer Activity: The hypothesis of phosphatase inhibition directly suggests a potential anti-cancer role. rsc.org Screening against a panel of cancer cell lines is a logical next step.

Future research should focus on testing these hypotheses through targeted in vitro assays and HTS platforms to uncover the full therapeutic potential of this intriguing natural product.

Q & A

Basic Research Questions

Q. How is Agglomerin A identified and characterized in experimental settings?

  • Methodology : Use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy for structural elucidation. Validate purity via high-performance liquid chromatography (HPLC) with UV/Vis or diode-array detection. For novel derivatives, compare spectral data with existing databases (e.g., PubChem, Reaxys) and report deviations .
  • Experimental Design : Include triplicate runs for reproducibility, solvent controls, and reference standards (e.g., known analogs). Document retention times, fragmentation patterns, and coupling constants in supplementary materials .

Q. What are the primary bioactivity assays used to evaluate this compound?

  • Methodology : Employ cell-based assays (e.g., cytotoxicity via MTT assay, apoptosis via flow cytometry) and enzymatic inhibition studies. For in vitro models, specify cell lines (e.g., HeLa, HEK293) and incubation conditions (time, concentration, solvent controls). Use IC₅₀ values with 95% confidence intervals .
  • Data Interpretation : Normalize results to positive controls (e.g., doxorubicin for cytotoxicity) and account for solvent interference. Report raw data in tabular format with statistical significance (p-values) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported mechanisms of action?

  • Contradiction Analysis : Conduct systematic reviews of existing literature to identify conflicting hypotheses (e.g., pro-apoptotic vs. anti-inflammatory effects). Use meta-analysis tools to compare efficacy across studies, adjusting for variables like dosage, assay type, and model systems .
  • Experimental Validation : Design orthogonal assays (e.g., CRISPR knockouts, siRNA silencing) to isolate molecular targets. For example, if this compound is hypothesized to inhibit kinase X, confirm binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What strategies optimize the stability of this compound in physiological conditions?

  • Methodology : Perform pharmacokinetic (PK) studies using LC-MS/MS to monitor degradation in simulated gastric fluid (SGF) and plasma. Assess temperature, pH, and light sensitivity via accelerated stability testing .
  • Formulation Solutions : Co-crystallize with stabilizing excipients (e.g., cyclodextrins) or encapsulate in lipid nanoparticles. Validate stability through differential scanning calorimetry (DSC) and X-ray diffraction (XRD) .

Q. How should researchers design experiments to investigate this compound’s synergistic effects with other compounds?

  • Experimental Design : Use combination index (CI) models (e.g., Chou-Talalay method) to quantify synergy. Test fixed-ratio mixtures across multiple concentrations and include isobolograms for visualization .
  • Data Reporting : Disclose solvent compatibility and potential chemical interactions. For in vivo studies, adhere to ARRIVE guidelines for animal models, including sample size justification and randomization protocols .

Methodological Rigor and Reproducibility

Q. What are the best practices for ensuring reproducibility in this compound synthesis protocols?

  • Documentation : Provide step-by-step synthetic procedures with exact reaction conditions (temperature, solvent ratios, catalysts). Include NMR and HRMS spectra for intermediates and final products in supplementary materials .
  • Validation : Collaborate with independent labs for protocol replication. Use open-source platforms (e.g., Zenodo) to share raw spectral data and chromatograms .

Q. How can researchers address variability in bioassay results for this compound?

  • Quality Control : Standardize cell culture conditions (passage number, media composition) and pre-treat plates with viability dyes (e.g., Trypan Blue). Use automated liquid handlers to minimize pipetting errors .
  • Statistical Approaches : Apply mixed-effects models to account for batch-to-batch variability. Report coefficient of variation (CV) for technical and biological replicates .

Data Presentation and Ethics

Q. What ethical considerations apply to this compound research involving animal models?

  • Guidelines : Follow institutional animal care and use committee (IACUC) protocols. Justify species selection (e.g., murine vs. zebrafish) based on translational relevance. Include humane endpoints and analgesia plans in methods sections .

Q. How should conflicting spectral data for this compound derivatives be reported?

  • Transparency : Disclose all anomalous peaks or unresolved signals in the main text. Use computational tools (e.g., DFT calculations) to predict NMR shifts and compare with experimental data .

Tables: Key Data Reporting Standards

Parameter Required Detail Example for this compound
Synthetic YieldPercentage, isolated mass62% (45 mg)
IC₅₀95% CI, solvent controls12.3 μM (95% CI: 11.5–13.1), DMSO <1%
Spectral Dataδ (ppm), J (Hz), multiplicity¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J=8.2 Hz)
StabilityHalf-life (t₁/₂), degradation productst₁/₂ = 4.2 h in plasma; 2 major metabolites

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.